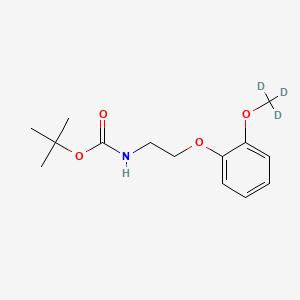

3-Methyl-5-(S)-isopropyl hydantoin

Descripción general

Descripción

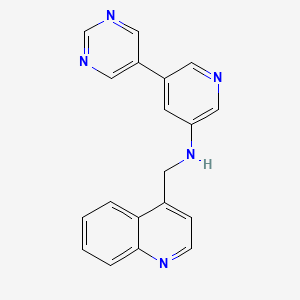

Hydantoins are a class of compounds that have a heterocyclic structure, more specifically, they are imidazolidine diones . They are present in natural products and in extraterrestrial ice, indicating this to be an important compound in prebiotic chemistry . The hydantoin ring is a useful center in synthetic chemistry, especially for combinatorial chemistry, multicomponent reactions, and in diversity-oriented synthesis . They are also found in pharmacologically active molecules, such as the anticonvulsant phenytoin .

Synthesis Analysis

The synthesis of hydantoins often involves the reaction of a suitable ketone with ammonium carbonate and potassium cyanide . The lipophilicities of hydantoins can be gradually increased by the introduction of different alkyl, cycloalkyl, and alkenyl groups in position N3 .Molecular Structure Analysis

Hydantoins have a heterocyclic structure, specifically an imidazolidine dione structure . The molecular structure can be modified by introducing different substituents at various positions .Chemical Reactions Analysis

Hydantoins can undergo a variety of chemical reactions due to their versatile structure . They can be used in combinatorial chemistry, multicomponent reactions, and in diversity-oriented synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of hydantoins can vary depending on their structure and the substituents present . These properties can be estimated empirically, by UV/Vis spectroscopy, or calculated using established medicinal chemistry software .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions in the study of hydantoins could involve the synthesis of new derivatives with potential pharmacological applications . The hydantoin moiety is present in natural products and in extraterrestrial ice, indicating this to be an important compound in prebiotic chemistry . Therefore, further exploration of these compounds could lead to new discoveries in both medicinal chemistry and the study of life’s origins.

Propiedades

IUPAC Name |

(5S)-3-methyl-5-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBVKYNWQBSNIR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652647 | |

| Record name | (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71921-91-0 | |

| Record name | (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanethioamide, N,N-diethyl-2-[(2-methylpropyl)thio]-](/img/no-structure.png)

![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)